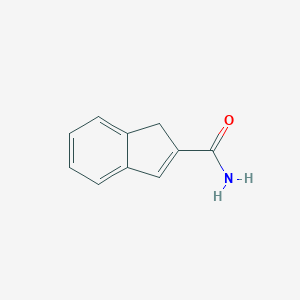
1H-Indene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Alzheimer's Disease Treatment
1H-Indene-2-carboxamide derivatives have been investigated for their potential as multifunctional drug candidates for Alzheimer's disease. A series of compounds were synthesized and evaluated for their inhibitory activity against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), two enzymes involved in the breakdown of neurotransmitters. Notably, certain derivatives demonstrated potent BuChE inhibition with IC50 values as low as 1.08 μM, indicating their potential for therapeutic use in Alzheimer's disease management .
Anticancer Properties
Research has shown that this compound derivatives exhibit promising anticancer activity. For instance, a specific derivative was identified as a selective inhibitor of discoidin domain receptor 1 (DDR1), which plays a crucial role in cancer cell proliferation and metastasis. This compound inhibited DDR1 with an IC50 value of 14.9 nM, effectively suppressing collagen-induced signaling pathways critical for tumor growth . Additionally, compounds targeting IAP proteins have been developed to induce apoptosis in various cancer types, including breast and pancreatic cancers .
Antimicrobial Activity
Certain analogs of this compound have shown antimicrobial properties against various bacterial strains. These findings suggest the potential for developing new antimicrobial agents based on the indene scaffold.
Mechanism of Action
The biological activity of these compounds often involves specific interactions with molecular targets such as kinases and receptors. For example, one study highlighted how a derivative binds to DDR1, inhibiting its kinase activity and affecting cellular signaling pathways involved in cancer progression .
Summary of Biological Activities
| Activity Type | Compound | Target/Effect | IC Value |
|---|---|---|---|
| Anticancer | 7f | DDR1 Inhibition | 14.9 nM |
| Alzheimer's Disease | Various | BuChE Inhibition | ~1.08 μM |
| Antimicrobial | Various | Bacterial Strains | Varies |
| Enzyme Inhibition | Methyl Derivatives | Various Kinases | Not specified |
Case Studies
Case Study: DDR1 Inhibition
In a detailed investigation, researchers synthesized several derivatives of this compound to explore their effects on DDR1 signaling in pancreatic cancer cells. The study demonstrated that specific compounds not only inhibited DDR1 but also significantly reduced N-cadherin expression, indicating a potential role in reversing epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .
Case Study: Alzheimer’s Disease
A study focusing on the design and synthesis of indene derivatives revealed that most compounds exhibited higher inhibitory activity against BuChE compared to AChE. The kinetic analysis suggested that one compound acted as a noncompetitive inhibitor, highlighting its potential as a multifunctional drug for Alzheimer's prevention and treatment .
Propriétés
Numéro CAS |
16832-93-2 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1H-indene-2-carboxamide |
InChI |
InChI=1S/C10H9NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H2,11,12) |
Clé InChI |
OAQQLPVORBNWBV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=C1C(=O)N |
SMILES canonique |
C1C2=CC=CC=C2C=C1C(=O)N |
Key on ui other cas no. |
16832-93-2 |
Synonymes |
1H-indene-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















